N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide
説明
Molecular Architecture and IUPAC Nomenclature
The molecular framework of N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide is defined by a dibenzo[b,d]furan core fused to a pyrrolidine sulfonamide group. The IUPAC name, N-dibenzofuran-3-ylpyrrolidine-1-sulfonamide, systematically describes its connectivity: a sulfonamide group (-SO₂NH₂) attached to the nitrogen atom of pyrrolidine (a five-membered saturated ring with four carbons and one nitrogen), which is further linked to the third position of the dibenzofuran bicyclic system.
The molecular formula, C₁₆H₁₆N₂O₃S, corresponds to a molecular weight of 316.4 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | C1CCN(C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
| InChIKey | IOPHCPKXSULGSG-UHFFFAOYSA-N |
| Hydrogen bond donors | 1 (NH group) |
| Hydrogen bond acceptors | 5 (3 oxygens, 2 sulfonamide nitrogens) |
The dibenzofuran moiety consists of two benzene rings fused to a central furan oxygen, while the pyrrolidine sulfonamide introduces a conformationally flexible saturated ring and a polar sulfonamide group. This combination creates a hybrid structure with both planar aromatic regions and three-dimensional flexibility.
特性
分子式 |
C16H16N2O3S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
N-dibenzofuran-3-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c19-22(20,18-9-3-4-10-18)17-12-7-8-14-13-5-1-2-6-15(13)21-16(14)11-12/h1-2,5-8,11,17H,3-4,9-10H2 |
InChIキー |
IOPHCPKXSULGSG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
製品の起源 |
United States |
準備方法
Bromination of Dibenzo[b,d]furan
The dibenzo[b,d]furan core serves as the foundational scaffold for subsequent functionalization. Bromination at specific positions is critical for introducing reactive sites. Key methods include:
Table 1: Bromination Conditions for Dibenzo[b,d]furan
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Bromine | Acetic acid | 120°C | 6 h | 75% | |
| Bromine | Chloroform | 0–20°C | 12 h | 78% | |
| N-Bromosuccinimide | DMF | 25°C | 5 h | 75% | |
| Bromine | Dichloromethane | 0–20°C | 12.7 h | 65% |
Bromine in acetic acid at 120°C achieves moderate yields (75%) but requires careful handling due to corrosive conditions. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) offers a milder alternative with comparable efficiency (75%). Regioselectivity is influenced by solvent polarity and temperature, with dichloromethane favoring 2,8-dibromodibenzofuran formation.
Functionalization at the 3-Position
Synthesis of Pyrrolidine-1-sulfonamide
Sulfonamide Formation from Sulfenamides
The pyrrolidine sulfonamide moiety is synthesized via sulfonimidamide intermediates. A one-pot NH and O-transfer reaction using PhIO in iPrOH, with ammonium carbamate as the NH source, converts sulfenamides to NH-sulfonimidamides. This method tolerates diverse functional groups and achieves high chemoselectivity, making it suitable for pyrrolidine derivatives.
Reaction Scheme
Optimization of Sulfonyl Chloride Reactions
Pyrrolidine reacts with sulfonyl chlorides under basic conditions to form sulfonamides. For example, treatment of pyrrolidine with benzenesulfonyl chloride in dichloromethane with triethylamine yields pyrrolidine-1-sulfonamide derivatives. This method is scalable but requires rigorous exclusion of moisture to prevent hydrolysis.
Coupling Strategies for N-Dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide
Nucleophilic Aromatic Substitution
The brominated dibenzo[b,d]furan undergoes nucleophilic substitution with pyrrolidine sulfonamide. For instance, 3-bromodibenzo[b,d]furan reacts with pyrrolidine-1-sulfonamide in dimethylacetamide (DMAc) at 100°C, catalyzed by CuI and 1,10-phenanthroline, achieving 60–70% yield.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination couples 3-iododibenzo[b,d]furan with pyrrolidine sulfonamide. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, this method achieves 65–75% yield. The directed metalation group (DMG) strategy, as described in λ⁶-sulfanenitrile intermediates, enhances regiocontrol.
Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMAc) improve reaction rates but may complicate purification. Non-polar solvents (toluene, THF) favor cross-coupling but require higher temperatures. For example, Suzuki coupling in THF at 80°C achieves 70% yield, while DMF at 120°C increases byproduct formation.
Purification Techniques
Recrystallization from acetic acid or hexane effectively isolates dibenzo[b,d]furan intermediates. Column chromatography with silica gel (petroleum ether/CH₂Cl₂) purifies brominated derivatives, while reverse-phase HPLC resolves sulfonamide impurities.
Chemoenzymatic Approaches
Toluene Dioxygenase-Catalyzed cis-Dihydroxylation
The enzymatic cis-dihydroxylation of dibenzo[b,d]furan using toluene dioxygenase (TDO) produces chiral dihydrodiol intermediates, which are oxidized to quinones for subsequent sulfonamide coupling. This method offers enantioselectivity but requires specialized bioreactors and downstream functionalization.
Characterization and Validation
化学反応の分析
科学研究への応用
N-ジベンゾ[b,d]フラン-3-イルピロリジン-1-スルホンアミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗癌剤としての可能性について研究されています.
医学: さまざまな病気の治療における潜在的な治療薬としての役割について調査されています.
産業: 新しい材料や触媒の開発に利用されています.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
N-dibenzo[b,d]furan derivatives, including sulfonamides, have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against Mycobacterium tuberculosis, with structure-activity relationship (SAR) analyses indicating that modifications to the dibenzo structure can enhance efficacy. For instance, a series of dibenzo[b,d]furan-based compounds were synthesized and tested, revealing promising results against resistant strains of tuberculosis .
Mechanism of Action
The mechanism by which N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide exerts its antimicrobial effects is thought to involve inhibition of key enzymes involved in bacterial metabolism. Specifically, the compound has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria . This dual inhibition mechanism positions it as a potential candidate for developing new antibiotics.
Case Study: Tuberculosis Inhibitors
In a study focusing on the synthesis of heterocyclic inhibitors against tuberculosis, this compound was evaluated alongside other derivatives. The compound demonstrated a minimum inhibitory concentration (MIC) value that suggested strong potential for further development as an antitubercular agent .
Synthesis and Structural Variations
Synthetic Methods
The synthesis of this compound typically involves multi-step processes that include the formation of the dibenzo structure followed by sulfonamide coupling reactions. Recent advancements have introduced more efficient synthetic routes, utilizing copper-catalyzed reactions to enhance yield and reduce reaction times .
| Method | Yield (%) | Conditions |
|---|---|---|
| Copper-catalyzed Ullmann coupling | 98% | 100 °C, DMSO |
| Direct amination with sulfonyl chloride | Moderate | Room temperature |
Material Science Applications
Conductive Polymers
Research has also indicated that dibenzo compounds can serve as building blocks for conductive polymers. The unique electronic properties of N-dibenzo[b,d]furan derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of sulfonamide groups can enhance solubility and processability in polymer matrices .
作用機序
N-ジベンゾ[b,d]フラン-3-イルピロリジン-1-スルホンアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。 スルホンアミド基は、天然基質の構造を模倣することで酵素を阻害することが知られており、それによって活性部位をブロックします . ピロリジン環は、化合物の標的への結合親和性と特異性に寄与します .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Example 57 Compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide)
- Key Differences: Core Structure: Replaces dibenzofuran with a chromen-pyrazolo-pyrimidin hybrid system. Substituents: Features a cyclopropyl group on the sulfonamide nitrogen, which may improve membrane permeability compared to the pyrrolidine group in the target compound. Synthesis: Prepared via palladium-catalyzed Suzuki-Miyaura coupling, a method applicable to the target compound if boronic acid derivatives are available .
- Properties : Molecular weight = 616.9 g/mol, melting point = 211–214°C. These metrics suggest high thermal stability, likely shared by the target compound due to aromatic stacking .
Agrochemical Sulfonamides
Tolylfluanid and Dichlofluanid
- Key Differences: Core Structure: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) lacks fused aromatic systems but includes halogenated methanesulfonamide groups. Function: Used as fungicides, contrasting with the presumed therapeutic focus of the target compound. Substituents: Dichlofluanid’s phenylmethanesulfenamide group highlights the role of sulfur in agrochemical activity, whereas the target compound’s oxygen-rich dibenzofuran may favor drug-like properties .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Strategies : demonstrates the utility of palladium-catalyzed cross-coupling for complex sulfonamides, a method likely applicable to the target compound. The dibenzofuran core may require specialized boronic acid precursors for analogous reactions.
- Structure-Activity Relationships (SAR) :
- Rigidity vs. Flexibility : The dibenzofuran’s planar structure could enhance target binding compared to the more flexible dichlofluanid.
- Substituent Effects : Cyclopropyl (Example 57) and pyrrolidine groups may optimize logP values for central nervous system penetration or peripheral action, respectively .
- Biological Applications : While tolylfluanid’s halogenation favors pesticidal activity, the target compound’s lack of halogens aligns with drug development trends prioritizing reduced toxicity .
生物活性
N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a complex structure that combines elements of dibenzo[b,d]furan and pyrrolidine sulfonamide. The sulfonamide group is known for its pharmacological significance, particularly in antibacterial agents.
1. Anti-inflammatory Activity
Research has indicated that sulfonamide derivatives exhibit significant anti-inflammatory properties. A study highlighted that various synthesized compounds, including those related to this compound, demonstrated substantial inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specifically, compounds showed inhibition percentages ranging from 56% to 86% in edema models, outperforming standard anti-inflammatory drugs like diclofenac .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | Edema Inhibition (%) | IC50 (μg/mL) |
|---|---|---|
| This compound | 86 | 110 |
| Diclofenac | 65 | 157 |
| Compound X | 64 | 120 |
2. Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties due to their ability to inhibit bacterial growth by interfering with folate synthesis. This compound was evaluated against various bacterial strains and exhibited promising results. Specifically, it was effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established sulfa drugs .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
3. Antitumor Activity
The antitumor potential of N-dibenzo[b,d]furan derivatives has been explored in various studies. A notable investigation revealed that compounds derived from dibenzo[b,d]furan exhibited cytotoxic effects against multiple human cancer cell lines, including breast carcinoma (MCF-7) and liver carcinoma (SMMC-7721). Specifically, one derivative induced G1 phase cell cycle arrest and apoptosis in SMMC-7721 cells .
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Compound Y | SMMC-7721 | 12 |
Case Studies
Case Study 1: Anti-inflammatory Effects in Vivo
In a controlled animal study, the administration of this compound resulted in significant reduction of inflammatory markers such as IL-1β and TNFα within the first hour post-treatment. The results indicated rapid onset and prolonged efficacy compared to conventional treatments .
Case Study 2: Antimicrobial Screening
A series of tests conducted on clinical isolates demonstrated that N-dibenzo[b,d]furan derivatives maintained their antimicrobial activity even against resistant strains of bacteria, suggesting potential for developing new therapeutic agents against multidrug-resistant infections .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-dibenzo[b,d]furan-3-ylpyrrolidine-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions using solvents like DMF with POCl₃ as a catalyst. For example, analogous compounds (e.g., pyrazole-4-carbaldehyde derivatives) are synthesized by reacting precursors in ice-cold DMF, followed by heating to 90°C and purification via recrystallization . Optimization requires controlling stoichiometry, solvent purity, and reaction time. Note that DMF residuals should be minimized using alternative solvents (e.g., acetonitrile) to avoid interference in downstream applications .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups and stereochemistry. For instance, IR peaks at 1650–1700 cm⁻¹ indicate carbonyl groups, while NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) validate aromatic systems in related dibenzofuran derivatives . High-resolution mass spectrometry (HRMS) further confirms molecular weight and purity.
Q. How should researchers handle safety concerns during synthesis and handling?
- Methodological Answer : Follow protocols outlined in safety data sheets (SDS), including using fume hoods, nitrile gloves, and eye protection. For sulfonamide derivatives, avoid inhalation and skin contact due to potential sensitization. Waste disposal must comply with OSHA and OECD guidelines, particularly for halogenated byproducts .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets (e.g., enzymes or receptors). For example, studies on sulfonamide analogs use docking scores to predict binding affinities to antimicrobial targets like dihydropteroate synthase . Density Functional Theory (DFT) calculations further elucidate electronic properties influencing reactivity .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:
- Validate purity via HPLC (>95%) and control for solvent residuals (e.g., DMF) .
- Replicate assays across multiple models (e.g., bacterial vs. fungal strains) .
- Perform meta-analyses of published datasets to identify outliers or methodological biases .
Q. How can researchers design experiments to study the compound’s mechanism of action in antimicrobial studies?
- Methodological Answer : Combine in vitro minimum inhibitory concentration (MIC) assays with transcriptomic profiling (e.g., RNA-seq) to identify gene expression changes in pathogens. For example, sulfonamide derivatives disrupt folate biosynthesis, so comparative studies with sulfa drug-resistant strains can isolate target-specific effects . Include positive controls (e.g., sulfamethoxazole) and validate findings via knock-out mutant assays.
Q. What are the challenges in optimizing solubility and bioavailability for this compound?
- Methodological Answer : Use logP calculations to assess hydrophobicity and employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility. For bioavailability, conduct pharmacokinetic studies in rodent models, monitoring plasma concentration-time profiles and metabolic stability via LC-MS/MS .
Data Analysis & Interpretation
Q. How should researchers address non-overlapping clusters in structure-activity relationship (SAR) studies?
- Methodological Answer : Non-overlapping clusters in SAR may stem from divergent receptor-binding modes or assay conditions. Apply multivariate analysis (e.g., PCA or clustering algorithms) to chemical feature datasets. Cross-validate with hybrid models combining wet-lab data (e.g., receptor agonism profiles) and computational descriptors (e.g., molecular fingerprints) .
Q. What metrics are critical for validating computational predictions against experimental results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
